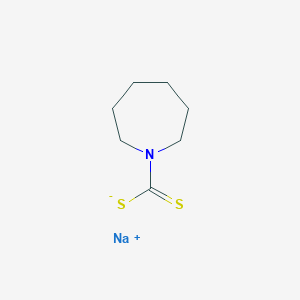

sodium;azepane-1-carbodithioate

Description

Significance of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry

Dithiocarbamates are a class of organosulfur compounds that function as exceptional ligands in coordination chemistry. nih.gov Their general formula is R₂NCS₂⁻, and they are readily synthesized, typically from the reaction of a secondary amine with carbon disulfide. nih.gov The defining feature of dithiocarbamate ligands is the presence of two sulfur donor atoms, which allows them to act as powerful chelating agents, forming highly stable complexes with a wide range of transition metals. nih.gov

These ligands can coordinate to a metal center in several ways, most commonly as a bidentate chelate, where both sulfur atoms bind to the metal, forming a stable four-membered ring. nih.gov They can also act as monodentate or bridging ligands, contributing to the formation of diverse and complex supramolecular structures. nih.govox.ac.uk The versatility and robust nature of the dithiocarbamate motif have led to its use in numerous applications, including:

Stabilization of Metal Complexes: The strong chelating ability of dithiocarbamates is used to stabilize various metal ions in different oxidation states. nih.gov

Materials Science: They serve as capping ligands for stabilizing nanoparticles, such as water-soluble quantum dots, and are used in the preparation of multimetallic arrays. ox.ac.ukacs.org

Industrial Processes: Dithiocarbamate compounds have applications as vulcanization accelerators and froth flotation collectors. nih.gov

Environmental Remediation: Their ability to bind strongly and selectively to heavy metal ions makes them effective agents for removing these pollutants from the environment. nih.gov

The ease of their preparation and the remarkable stability of their metal complexes make dithiocarbamates a cornerstone in the field of coordination chemistry. nih.gov

Overview of Seven-Membered Nitrogen Heterocycles (Azepanes) in Chemical Research

Azepane, also known as hexamethyleneimine, is a saturated seven-membered heterocycle containing one nitrogen atom. wikipedia.org This structural motif is of considerable interest in organic synthesis and medicinal chemistry due to its presence in a variety of natural products and pharmacologically active molecules. lifechemicals.comresearchgate.netnih.gov

The azepane ring is a key building block for numerous pharmaceutical agents. wikipedia.orgresearchgate.net More than 20 drugs approved by the FDA contain the azepane substructure, highlighting its importance in drug discovery. nih.gov Examples of such drugs include Tolazamide, an antidiabetic agent, and Azelastine, a histamine (B1213489) antagonist. lifechemicals.com The biological activity of azepane-containing compounds is often linked to the conformational flexibility of the seven-membered ring, which allows it to adopt various shapes to interact effectively with biological targets. lifechemicals.com

Research in this area focuses on developing new synthetic methods for creating functionalized azepane derivatives and exploring their potential in therapeutic applications, including anticancer, antiviral, and antidiabetic agents. researchgate.netnih.gov The ability to introduce specific substituents onto the azepane ring is crucial for fine-tuning its pharmacological properties. lifechemicals.com

Specific Focus on Sodium Azepane-1-carbodithioate in Contemporary Research

Sodium azepane-1-carbodithioate combines the structural features of both dithiocarbamates and azepanes. It is the sodium salt of the dithiocarbamic acid derived from the secondary amine azepane. As a dithiocarbamate, it is an effective ligand for coordinating with metal ions.

Table 1: Chemical Properties of Sodium Azepane-1-carbodithioate

| Property | Value |

| Chemical Formula | C₇H₁₂NNaS₂ |

| Molecular Weight | 197.30 g/mol |

| CAS Number | 24678-65-7 |

Data sourced from chemical supplier information. synblock.com

Recent research has highlighted the potential of the azepane-1-carbodithioate ligand (acdt) in creating metal complexes with interesting biological activities. A notable study reported the synthesis and characterization of cobalt(III), copper(II), zinc(II), and phenylmercury(II) complexes using the potassium salt, potassium azepane-1-carbodithioate, which functions identically as a ligand source. rsc.org

In this research, the azepane-1-carbodithioate ligand was shown to coordinate with the metals to form distinct complexes. rsc.org These complexes were then investigated for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line. rsc.org The study found that the cobalt(III) complex, [Co(acdt)₃]·CHCl₃, exhibited significant cytotoxic activity. rsc.org Furthermore, the research explored the impact of these compounds on glucose metabolism in the cancer cells, revealing that the Co(III) complex led to a greater inhibition of glucose uptake compared to the free ligand and the other metal complexes. rsc.org All the synthesized compounds were also found to be fluorescent. rsc.org

Table 2: Research Findings on Metal Complexes of Azepane-1-carbodithioate (acdt)

| Complex | Key Findings |

| [Co(acdt)₃]·CHCl₃ (1) | Showed the most significant cytotoxic activity against MDA-MB-231 breast cancer cells. Exhibited the greatest inhibition of glucose uptake in these cells. rsc.org |

| [Cu(acdt)₂] (2) | Synthesized and characterized; showed some level of cytotoxic activity and induced nitric oxide production in cancer cells. rsc.org |

| [Zn₂(μ₂-acdt)₂(acdt)₂] (3) | A binuclear complex where the ligand acts in both a bridging and bidentate manner. Showed some cytotoxic activity. rsc.org |

| [PhHg(acdt)] (4) | Synthesized and characterized; showed some level of cytotoxic activity. rsc.org |

This research demonstrates the contemporary interest in sodium azepane-1-carbodithioate as a ligand for developing new metallodrugs with potential applications in cancer therapy. rsc.org

Structure

2D Structure

Properties

IUPAC Name |

sodium;azepane-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2.Na/c9-7(10)8-5-3-1-2-4-6-8;/h1-6H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOOEWTUIBUJDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Preparation of Sodium Azepane-1-carbodithioate

The synthesis of sodium azepane-1-carbodithioate is a direct and well-established process in dithiocarbamate (B8719985) chemistry. This section details the primary synthetic route and the specific conditions required.

Direct Synthesis Routes

The most common and direct method for synthesizing sodium azepane-1-carbodithioate involves the reaction of a secondary amine with carbon disulfide in the presence of a base. This reaction is characteristic of dithiocarbamate formation. The secondary amine, in this case, is azepane (also known as hexamethyleneimine), which reacts with carbon disulfide. The resulting dithiocarbamic acid is then neutralized by a sodium base to form the stable sodium salt.

A closely related synthesis is that of potassium azepane-1-carbodithioate (acdt), which follows the same principle. rsc.org The general reaction for the formation of dithiocarbamate salts from a secondary amine is a well-documented, efficient one-pot synthesis. researchgate.net

Reagents and Reaction Conditions

The synthesis of sodium azepane-1-carbodithioate requires specific reagents and controlled reaction conditions to ensure a high yield and purity of the product.

Table 1: Reagents and Conditions for Synthesis

| Reagent | Role | Typical Conditions |

| Azepane (C₆H₁₃N) | Secondary amine precursor | Starting material |

| Carbon Disulfide (CS₂) | Source of the carbodithioate group | Added slowly to the amine solution |

| Sodium Hydroxide (B78521) (NaOH) | Base | Used to deprotonate the dithiocarbamic acid, forming the sodium salt |

| Solvent | Reaction medium | Typically an alcohol (e.g., ethanol) or an aqueous solution |

| Temperature | Reaction parameter | Often carried out at low temperatures (e.g., 0-5 °C) to control the exothermic reaction |

The process generally involves dissolving azepane in a suitable solvent and cooling the mixture. Carbon disulfide is then added dropwise while maintaining the low temperature. Subsequently, a solution of sodium hydroxide is added to complete the reaction, leading to the precipitation or isolation of the sodium azepane-1-carbodithioate salt.

Synthesis of Azepane-1-carbodithioate Esters and Related Derivatives

The dithiocarbamate functional group in sodium azepane-1-carbodithioate allows for further derivatization, most notably through the formation of esters.

Alkyl and Aryl Esterification Approaches

The synthesis of S-alkyl and S-aryl esters of azepane-1-carbodithioic acid is typically achieved through the alkylation or arylation of the sodium salt. The dithiocarbamate anion acts as a potent nucleophile, readily reacting with electrophilic alkyl or aryl halides in an S_N2-type reaction. pressbooks.pub

Modern, environmentally benign methods have been developed for this transformation. One such approach is the "hydrogen borrowing" reaction, where alcohols serve as the alkylating agents in the presence of a catalyst. nih.gov A hydroxyapatite-supported copper nano-catalyst has been shown to be effective for the S-alkylation of dithiocarbamate anions with various alcohols, offering a broad substrate scope and high product yields under scalable conditions. nih.govrsc.org

Alternative methods for esterification in organic chemistry include using orthoesters, N,N-dimethylformamide dialkyl acetals, or triazene (B1217601) derivatives as alkylating agents for carboxylic acids, and similar principles can be applied to dithiocarbamates. tcichemicals.comorganic-chemistry.org

Functional Group Transformations

The formation of the azepane-1-carbodithioate moiety from azepane and carbon disulfide is itself a key functional group transformation. The resulting dithiocarbamate esters can undergo further reactions. For instance, the reaction of phenacyl carbodithioates with aminals can lead to the synthesis of novel iodine-sulfur flavanones, which can then be converted to 1,3-dithiolium salts. researchgate.net While not specific to azepane derivatives in the cited literature, these reactions showcase the potential for further transformations of the carbodithioate ester group.

Formation of Metal Complexes with Azepane-1-carbodithioate Ligands

Azepane-1-carbodithioate is an effective chelating ligand for a wide range of metal ions, forming stable metal complexes. The sulfur atoms of the carbodithioate group readily coordinate to metal centers.

The azepane-1-carbodithioate ligand can act in both a monodentate fashion, where only one sulfur atom binds to the metal, and more commonly as a bidentate ligand, where both sulfur atoms chelate the metal ion. rsc.org In some structures, it exhibits an anisobidentate coordination mode, with two sulfur atoms bonded to the metal at unequal distances. researchgate.netresearchgate.net

A variety of metal complexes have been synthesized and characterized, demonstrating the versatility of the azepane-1-carbodithioate ligand. These include complexes with transition metals and organometallic species.

Table 2: Examples of Metal Complexes with Azepane-1-carbodithioate Ligands

| Metal Ion | Complex Formula | Coordination Geometry | Reference(s) |

| Cobalt(III) | [Co(acdt)₃]·CHCl₃ | Octahedral | rsc.org |

| Copper(II) | [Cu(acdt)₂] | Square Planar | rsc.org |

| Zinc(II) | [Zn₂(μ₂-acdt)₂(acdt)₂] | Distorted Tetrahedral | rsc.org |

| Mercury(II) | [PhHg(acdt)] | Linear (approx.) | rsc.org |

| Tellurium(IV) | [C₄H₈Te{S₂C-N(CH₂)₆}₂] | Distorted Trigonal Bipyramidal | researchgate.net |

| Tin(IV) | [(C₄H₉)₂Sn{S₂CN(CH₂)₆}₂] | Distorted Octahedral | researchgate.net |

The synthesis of these complexes generally involves the reaction of the sodium or potassium salt of azepane-1-carbodithioate with a corresponding metal salt in a suitable solvent. The resulting complexes are often stable solids that can be characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and multinuclear NMR. researchgate.netresearchgate.net For example, organotellurium(IV) complexes are synthesized by reacting the dithiocarbamate with organotellurium(IV) halides. researchgate.net Similarly, organotin(IV) complexes are prepared from the reaction with di- or tri-organotin precursors. researchgate.net

General Principles of Chelation and Complexation

Dithiocarbamates, including sodium;azepane-1-carbodithioate, are recognized as highly versatile mono-anionic chelating ligands. Their capacity to form stable complexes is not limited to transition metals but extends to main group elements, lanthanides, and actinides. The key to their broad reactivity lies in the dithiocarbamate moiety (-CS₂⁻), which features two sulfur donor atoms. This allows the ligand to coordinate with a central metal ion in several ways, most commonly as a bidentate ligand, where both sulfur atoms bind to the metal, forming a stable four-membered ring. It can also function as a monodentate ligand, with only one sulfur atom coordinating to the metal. The specific coordination mode is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

Synthesis of Organometallic Complexes

The azepane-1-carbodithioate ligand has been successfully incorporated into a variety of organometallic structures, including those with tellurium(IV), tin(IV), and lanthanide(III) centers.

The synthesis of organometallic tellurium(IV) complexes with the azepane-1-carbodithioate ligand has been achieved through the reaction of the sodium salt of the ligand with various organotellurium(IV) precursors. A study by Cotero-Villegas, et al., reported the synthesis of four such complexes by reacting sodium azepane-1-carbodithioate with different tellurium(IV) heterocycles in a 2:1 stoichiometric ratio. figshare.com These complexes were found to be stable in the solid state for extended periods but showed a tendency to decompose in solution. figshare.com

The resulting complexes were characterized using a suite of spectroscopic techniques, including infrared (IR) spectroscopy, Fast Atom Bombardment mass spectrometry (FAB⁺–MS), and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹²⁵Te). figshare.com X-ray diffraction studies on selected crystals revealed a distorted trigonal bipyramidal or "sawhorse" geometry around the tellurium atom, with a stereochemically active lone pair of electrons. figshare.com In these structures, the azepane-1-carbodithioate ligands were found to be anisobidentate, meaning the two sulfur atoms of the ligand are bonded to the tellurium center at unequal distances. figshare.com

Table 1: Synthesized Tellurium(IV) Complexes with Azepane-1-carbodithioate

| Compound Formula | Characterization Methods |

| [C₄H₈Te{S₂CN(CH₂)₆}₂] | Elemental Analysis, IR, FAB⁺–MS, ¹H NMR, ¹³C NMR, ¹²⁵Te NMR, X-ray Diffraction |

| [C₈H₈Te{S₂CN(CH₂)₆}₂] | Elemental Analysis, IR, FAB⁺–MS, ¹H NMR, ¹³C NMR, ¹²⁵Te NMR |

| [C₄H₈OTe{S₂CN(CH₂)₆}₂] | Elemental Analysis, IR, FAB⁺–MS, ¹H NMR, ¹³C NMR, ¹²⁵Te NMR |

| [C₅H₁₀Te{S₂CN(CH₂)₆}₂] | Elemental Analysis, IR, FAB⁺–MS, ¹H NMR, ¹³C NMR, ¹²⁵Te NMR, X-ray Diffraction |

Data sourced from Cotero-Villegas, A. M., et al. (2017). figshare.com

Organotin(IV) complexes incorporating the azepane-1-carbodithioate ligand have also been synthesized and characterized. Research from the same group, Cotero-Villegas, et al., describes the preparation of di-n-butyltin and tri-cyclohexyltin complexes. tandfonline.com These compounds are noted for their stability in both the solid state and in solution. tandfonline.com

The characterization of these tin(IV) complexes was carried out using elemental analysis, IR, FAB⁺–MS, and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) spectroscopy. tandfonline.com Single-crystal X-ray diffraction studies established the molecular structures, revealing a distorted octahedral geometry for the di-n-butyltin complex and a distorted trigonal bipyramidal geometry for the tricyclohexyltin complexes. tandfonline.com The azepane-1-carbodithioate ligand acts as an asymmetric bidentate ligand in these complexes. tandfonline.com A notable structural feature of the di-n-butyltin complex is the presence of intermolecular interactions between the tin atom and a sulfur atom of a neighboring molecule, leading to the formation of a zig-zag polymeric structure. tandfonline.com

Table 2: Synthesized Tin(IV) Complexes with Azepane-1-carbodithioate

| Compound Formula | Geometry around Tin Atom |

| [(C₄H₉)₂Sn{S₂CN(CH₂)₆}₂] | Distorted Octahedral |

| [(C₆H₁₁)₃Sn{S₂CN(CH₂)₆}] | Distorted Trigonal Bipyramid |

Data sourced from Cotero-Villegas, A. M., et al. (2020). tandfonline.com

The synthesis of lanthanide(III) complexes with azepane-1-carbodithioate has been reported, demonstrating the ligand's ability to coordinate with f-block elements. A series of complexes with the general formula [Ln(Aze-Dtc)₃(Phen)], where Ln represents various lanthanide ions (La, Ce, Pr, Nd, Sm, Gd, Tb, Dy, Er) and Phen stands for 1,10-phenanthroline (B135089), have been synthesized under mild reaction conditions. researchgate.net

These complexes were characterized by elemental analysis (CHNS), FT-IR, UV-Vis, cyclic voltammetry, and ¹H NMR spectroscopy. researchgate.net The molecular structures of the praseodymium, neodymium, samarium, and dysprosium complexes were confirmed by single-crystal X-ray studies. researchgate.net These studies revealed a distorted dodecahedral geometry for the central lanthanide(III) ion, which is coordinated to six sulfur atoms from three azepane-1-carbodithioate ligands and two nitrogen atoms from the 1,10-phenanthroline ligand. researchgate.net

Table 3: Selected Lanthanide(III) Complexes with Azepane-1-carbodithioate and 1,10-Phenanthroline

| Compound Formula | Confirmed Geometry |

| [Pr(Aze-Dtc)₃(Phen)] | Distorted Dodecahedral |

| [Nd(Aze-Dtc)₃(Phen)] | Distorted Dodecahedral |

| [Sm(Aze-Dtc)₃(Phen)] | Distorted Dodecahedral |

| [Dy(Aze-Dtc)₃(Phen)] | Distorted Dodecahedral |

Data sourced from a study on the synthesis and characterization of Lanthanide(III) azepane dithiocarbamate complexes. researchgate.net

Synthesis of Transition Metal Complexes

The azepane-1-carbodithioate ligand readily forms complexes with transition metals, with cobalt(III) being a notable example.

The synthesis of a cobalt(III) complex with azepane-1-carbodithioate, specifically [Co(acdt)₃]·CHCl₃ (where acdt is azepane-1-carbodithioate), has been reported by Kumar et al. rsc.org In this complex, the potassium salt of the ligand was used as the starting material. rsc.org The study highlights the versatile coordination behavior of the ligand, which acts as both a monodentate and bidentate ligand within the complex. rsc.org The complex was characterized through electronic and emission spectroscopy. rsc.org

Table 4: Synthesized Cobalt(III) Complex with Azepane-1-carbodithioate

| Compound Formula | Ligand Behavior |

| [Co(acdt)₃]·CHCl₃ | Monodentate and Bidentate |

Data sourced from Kumar, A., et al. (2023). rsc.org

Copper(II) Complexes

The synthesis of copper(II) azepane-1-carbodithioate complexes typically involves the reaction of a copper(II) salt with a soluble salt of the azepane-1-carbodithioate ligand. A common approach is the reaction of potassium azepane-1-carbodithioate (acdt) with a copper(II) salt, which yields the complex [Cu(acdt)₂]. In this complex, the azepane-1-carbodithioate ligand acts as a bidentate ligand, coordinating to the copper(II) center through the two sulfur atoms.

Table 1: Copper(II) Azepane-1-Carbodithioate Complex

| Compound | Formula | Ligand | Metal Ion |

|---|

Zinc(II) Complexes

The synthesis of zinc(II) complexes with azepane-1-carbodithioate has been reported to yield a dinuclear structure. The reaction of potassium azepane-1-carbodithioate with a zinc(II) salt can produce the complex [Zn₂(μ₂-acdt)₂(acdt)₂]. In this dimeric structure, the zinc(II) centers are bridged by two azepane-1-carbodithioate ligands, with each zinc atom also being coordinated by a terminal bidentate azepane-1-carbodithioate ligand. General synthetic routes for zinc dithiocarbamate complexes involve the reaction of a metal(II) salt with a freshly prepared dithiocarbamate ligand.

Table 2: Zinc(II) Azepane-1-Carbodithioate Complex

| Compound | Formula | Ligand(s) | Metal Ion(s) |

|---|

Mercury(II) Complexes

An organometallic complex of mercury(II) with azepane-1-carbodithioate has been synthesized. The complex, [PhHg(acdt)], is formed from the reaction of a phenylmercury(II) compound with potassium azepane-1-carbodithioate. In this case, the azepane-1-carbodithioate ligand acts in a monodentate fashion.

Table 3: Mercury(II) Azepane-1-Carbodithioate Complex

| Compound | Formula | Ligand(s) | Metal Ion(s) |

|---|

Cadmium(II) Complexes

While specific examples of cadmium(II) complexes with azepane-1-carbodithioate were not prominently found in the searched literature, the synthesis of cadmium(II) dithiocarbamate complexes is well-established. Typically, these complexes are prepared by reacting a Cd(II) salt with a dithiocarbamate ligand. The resulting complexes often have the general formula [Cd(DTC)₂], where DTC is the dithiocarbamate ligand. researchgate.net These complexes can exist as monomers or form dimeric and polymeric structures, often with the cadmium center exhibiting a distorted octahedral geometry. researchgate.netasianpubs.org For instance, some Cd(II) dithiocarbamate complexes have been shown to form centrosymmetric dimeric structures. asianpubs.orgresearchgate.net

Table 4: General Information on Cadmium(II) Dithiocarbamate Complexes

| General Formula | Common Structural Motifs | Coordination Geometry |

|---|

Nickel(II) Complexes

Specific synthetic details for nickel(II) complexes of azepane-1-carbodithioate are not extensively covered in the available research. However, general methods for the synthesis of nickel(II) dithiocarbamate complexes are well-documented. A common and straightforward method involves the reaction of an aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate, with a sodium or potassium salt of the desired dithiocarbamate ligand. This typically results in the formation of homoleptic bis(dithiocarbamate)nickel(II) complexes, [Ni(DTC)₂]. tandfonline.com These complexes are often characterized by a slightly distorted square-planar coordination environment around the nickel(II) ion. tandfonline.comnih.govfrontiersin.orgrsc.org

Table 5: General Information on Nickel(II) Dithiocarbamate Complexes

| General Formula | Common Coordination Geometry | Synthetic Approach |

|---|

Mixed-Ligand Complex Architectures

The azepane-1-carbodithioate ligand can also be incorporated into more complex molecular structures known as mixed-ligand complexes. These architectures involve the coordination of the dithiocarbamate ligand alongside other distinct ligands to a central metal ion.

A notable example is the synthesis of a series of lanthanide(III) mixed-ligand complexes. These complexes, with the general formula [Ln(Aze-Dtc)₃(Phen)], are formed with lanthanide ions (where Ln = La, Ce, Pr, Nd, Sm, Gd, Tb, Dy, and Er), three azepane-1-carbodithioate (Aze-Dtc) ligands, and one 1,10-phenanthroline (Phen) molecule. rsc.org In these structures, the central lanthanide atom is coordinated by six sulfur atoms from the three bidentate azepane-1-carbodithioate ligands and two nitrogen atoms from the 1,10-phenanthroline ligand, resulting in a distorted dodecahedral geometry. rsc.org

The formation of mixed-ligand complexes is not limited to lanthanides. Heteroleptic nickel(II) dithiocarbamate complexes have also been synthesized, incorporating ligands such as triphenylphosphine. tandfonline.com These complexes highlight the versatility of the dithiocarbamate ligand in forming diverse coordination compounds.

Table 6: Examples of Mixed-Ligand Complex Architectures

| Complex Type | General Formula | Ligands | Metal Ion(s) | Coordination Geometry |

|---|---|---|---|---|

| Lanthanide Complex | [Ln(Aze-Dtc)₃(Phen)] | azepane-1-carbodithioate, 1,10-phenanthroline | Ln(III) | Distorted Dodecahedral |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in sodium;azepane-1-carbodithioate. The analysis of the IR spectrum provides characteristic absorption bands that are indicative of the dithiocarbamate (B8719985) moiety and the azepane ring structure.

The IR spectrum of dithiocarbamates is distinguished by a few key absorption bands. One of the most significant is the thioureide band, which arises from the C-N stretching vibration within the N-CSS group. This band is typically observed in the region of 1450-1550 cm⁻¹ and its position is sensitive to the nature of the substituent attached to the nitrogen atom. For this compound, this band is expected to have a partial double bond character due to the delocalization of electrons in the dithiocarbamate moiety.

Another important vibrational mode is the C-S stretching frequency, which typically appears in the fingerprint region between 800 and 1002 cm⁻¹. The presence of a single strong band in this region for the C-S stretch can indicate a symmetric bidentate coordination of the dithiocarbamate ligand in its metal complexes.

The C-H stretching vibrations of the methylene (B1212753) groups in the azepane ring are expected in the range of 2800-3000 cm⁻¹. These bands, along with the C-H bending vibrations, confirm the presence of the saturated heterocyclic ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| ν(C-N) (Thioureide) | 1450 - 1550 |

| ν(C-S) | 800 - 1002 |

| ν(C-H) (aliphatic) | 2800 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound in solution. By analyzing the chemical shifts and coupling patterns of different nuclei, the connectivity and environment of atoms within the molecule can be determined.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the azepane ring. The protons on the carbon atoms adjacent to the nitrogen atom (α-protons) will typically appear at a different chemical shift compared to the other methylene protons (β- and γ-protons) due to the influence of the nitrogen atom and the dithiocarbamate group. The signals for the α-protons are generally found in the range of 3.5-4.0 ppm, while the other methylene protons will appear at higher fields (lower ppm values).

| Proton Type | Expected Chemical Shift (ppm) |

| α-CH₂ (next to N) | 3.5 - 4.0 |

| β, γ-CH₂ | 1.5 - 2.0 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A characteristic signal for the dithiocarbamate group is the resonance of the NCS₂ carbon, which is typically found in the range of 200-210 ppm. The carbon atoms of the azepane ring will also give distinct signals. The α-carbons, being directly attached to the nitrogen, will be deshielded and appear at a lower field (higher ppm) compared to the β- and γ-carbons.

| Carbon Type | Expected Chemical Shift (ppm) |

| NCS₂ | 200 - 210 |

| α-C (next to N) | ~50 |

| β, γ-C | ~25 - 30 |

When this compound is used as a ligand to form complexes with metals like tin or tellurium, NMR spectroscopy of these heteroatoms can provide valuable structural information. For instance, ¹¹⁹Sn NMR chemical shifts can indicate the coordination number of the tin atom in organotin(IV) complexes. nih.govchemicalbook.com Similarly, ¹²⁵Te NMR spectroscopy is used to study the structure of tellurium(IV) complexes with dithiocarbamate ligands, where the chemical shifts are sensitive to the coordination environment around the tellurium atom. chemicalbook.comnih.gov

Electronic Absorption and Emission Spectroscopy

The electronic spectra of dithiocarbamate ligands like azepane-1-carbodithioate are characterized by intense absorption bands in the ultraviolet region. These bands are primarily due to intra-ligand electronic transitions. The most intense band, typically found at shorter wavelengths, is assigned to a π→π* transition within the N-C=S group of the dithiocarbamate moiety. A second, lower-energy band is generally attributed to the n→π* transition involving the non-bonding electrons on the sulfur atoms.

Upon complexation with metal ions, the spectrum changes significantly. The intra-ligand transition bands may shift, and new bands can appear in the visible region. These new absorptions often include ligand-to-metal charge transfer (LMCT) bands, which can be very intense. nih.gov For transition metal complexes with d-electrons, such as those of Cu(II), weaker d-d transition bands are also observed at longer wavelengths. nih.govbris.ac.uk For instance, the electronic spectrum of a Cu(II) complex with a similar N₃S-coordinated ligand showed a strong LMCT band around 390 nm and a broad d-d absorption band around 676 nm in acetonitrile. nih.gov

| Compound Type | Transition | Typical Wavelength (λmax) Range | Reference |

|---|---|---|---|

| Free Dithiocarbamate Ligand | π→π | 250-290 nm | [General Knowledge] |

| Free Dithiocarbamate Ligand | n→π | 290-350 nm | [General Knowledge] |

| Metal-Dithiocarbamate Complex | Ligand-to-Metal Charge Transfer (LMCT) | 350-450 nm | nih.gov |

| Transition Metal Complex (e.g., Cu(II)) | d-d transitions | 600-950 nm | nih.gov |

Research has shown that the azepane-1-carbodithioate ligand and its metal complexes can exhibit fluorescence. The emission properties are dependent on the molecular structure and the presence and nature of a coordinated metal ion. The free ligand typically displays fluorescence upon excitation in the UV region. Complexation can significantly alter these properties, in some cases leading to an enhancement of the emission intensity, while in others, quenching of the fluorescence is observed. This behavior is often linked to the rigidity of the complex and the nature of the metal ion, which can influence the pathways for non-radiative decay.

X-ray Diffraction Analysis

For example, the molecular structures of organotellurium(IV) complexes, such as [C₄H₈Te{S₂C-N(CH₂)₆}₂] and [C₅H₁₀Te{S₂C-N(CH₂)₆}₂], have been determined by SC-XRD. figshare.comresearchgate.net In these compounds, the geometry around the central tellurium atom is described as a distorted trigonal bipyramid (or sawhorse geometry), where the stereochemically active lone pair of electrons on the tellurium atom occupies an equatorial position. figshare.comresearchgate.net Other metal complexes, such as [Cu(acdt)₂], are known to adopt a square-planar geometry, which is common for d⁹ Cu(II) ions. bris.ac.uk A cobalt(III) complex, [Co(acdt)₃], would be expected to have a distorted octahedral geometry.

| Complex | Central Atom Geometry | Coordination Feature | Reference |

|---|---|---|---|

| [C₄H₈Te(acdt)₂] | Distorted Trigonal Bipyramid | Anisobidentate ligand coordination; stereochemically active lone pair on Te. | figshare.comresearchgate.net |

| [Cu(acdt)₂] | Square-Planar | Symmetric bidentate chelation. | [10, General Knowledge] |

| [Co(acdt)₃] | Distorted Octahedral | Symmetric bidentate chelation. | [2, General Knowledge] |

| [Zn₂(μ₂-acdt)₂(acdt)₂] | Distorted Trigonal Bipyramidal (each Zn) | Contains both bridging and chelating bidentate ligands. | nih.govnih.gov |

The azepane-1-carbodithioate ligand is a versatile chelator, capable of binding to metal centers in several distinct modes, which has been confirmed through extensive structural analysis.

Anisobidentate: In this mode, the ligand chelates to the metal center through both sulfur atoms, but with significantly different metal-sulfur bond lengths. This is clearly observed in the tellurium(IV) complexes [C₄H₈Te(acdt)₂] and [C₅H₁₀Te(acdt)₂]. figshare.comresearchgate.net

Asymmetric Bidentate: This is a related mode where the two metal-sulfur bonds are unequal, a common feature in organotin(IV) dithiocarbamate complexes. researchgate.net

Bidentate (or Symmetric Bidentate): This is the most common coordination mode, where the ligand forms a four-membered chelate ring with the metal center, and the two M-S bonds are of similar length. This is the expected mode in complexes like [Cu(acdt)₂] and [Co(acdt)₃].

Monodentate: The ligand can also coordinate through only one of its sulfur atoms. This behavior is anticipated in complexes like [PhHg(acdt)], where the mercury atom forms a primary bond with one sulfur.

Bridging: The ligand can bridge two metal centers. A prime example is the dinuclear zinc(II) complex [Zn₂(μ₂-acdt)₂(acdt)₂], where two azepane-1-carbodithioate ligands act in a bridging fashion (μ₂-acdt) between the two zinc atoms, while two other ligands chelate to the individual metal centers. nih.govnih.gov

| Coordination Mode | Description | Example Complex | Reference |

|---|---|---|---|

| Anisobidentate | Bidentate chelation with two unequal M-S bond lengths. | [C₄H₈Te(acdt)₂] | figshare.comresearchgate.net |

| Bidentate | Chelation via both sulfur atoms with similar M-S bond lengths. | [Cu(acdt)₂] | [General Knowledge] |

| Monodentate | Coordination through a single sulfur atom. | [PhHg(acdt)] | [General Knowledge] |

| Bridging (μ₂) | Ligand spans two metal centers. | [Zn₂(μ₂-acdt)₂(acdt)₂] | nih.govnih.gov |

Investigation of Intermolecular Interactions and Polymeric Structures

While a specific single-crystal X-ray structure for this compound is not extensively detailed in the available literature, the intermolecular interactions and potential for polymeric structures can be inferred from studies on closely related sodium dithiocarbamate salts. Dithiocarbamate salts, particularly those of alkali metals, are known to form complex supramolecular architectures.

Studies on analogous compounds, such as sodium morpholine-4-carbodithioate and other hydrated sodium dithiocarbamates, show that the sodium cation, the dithiocarbamate anion, and often co-crystallized water molecules are linked by a network of intermolecular forces. researchgate.net These interactions typically involve the sodium ion coordinating with the sulfur atoms of the dithiocarbamate group and oxygen atoms from water molecules. This coordination can lead to the formation of one-dimensional linear polymeric chains or more complex two- or three-dimensional networks. nih.gov The bulkiness and chemical nature of the organic part of the dithiocarbamate, in this case, the azepane ring, play a crucial role in directing the final supramolecular assembly. nih.gov It is highly probable that this compound, especially in its hydrated form, engages in similar sodium-sulfur interactions and hydrogen bonding to construct extended polymeric or net-like structures in the solid state.

Thermal Analysis Techniques

Thermal analysis provides critical information regarding the stability and decomposition behavior of chemical compounds. For dithiocarbamate salts, these techniques are essential for understanding their thermal properties. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) of sodium hexamethyleneiminedithiocarbamate, which shares the same dithiocarbamate anion with the title compound, reveals its thermal decomposition pathway. In an inert nitrogen atmosphere, the decomposition of sodium dithiocarbamate salts is influenced by the nature of the organic substituent. researchgate.net For sodium hexamethyleneiminedithiocarbamate, the thermal decomposition process occurs in distinct stages. Typically, an initial weight loss corresponding to the dehydration of the sample is observed, followed by the main decomposition of the organic moiety at higher temperatures. The final residue often consists of sodium polysulfides. researchgate.net

A study on various sodium dithiocarbamate salts, including the hexamethylene derivative, provides specific temperature ranges for these events. researchgate.net

Interactive Data Table: TGA Data for Sodium Hexamethyleneiminedithiocarbamate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 30-145 | 14.9 | Loss of two water molecules |

| Main Decomposition | 280-500 | 54.4 | Decomposition of the organic moiety |

| Final Residue | >500 | 30.7 | Formation of Sodium Polysulfide (Na2S2.5) |

Note: Data is for Sodium Hexamethyleneiminedithiocarbamate Dihydrate, a closely related compound. The decomposition of this compound is expected to follow a similar pattern. researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA), or the closely related technique Differential Scanning Calorimetry (DSC), measures the temperature and heat flow associated with thermal transitions in a material. For sodium dithiocarbamate salts, DTA/DSC curves show endothermic peaks corresponding to melting and exothermic peaks related to decomposition events. nih.gov

For sodium hexamethyleneiminedithiocarbamate dihydrate, DSC analysis shows an endothermic event between 115 °C and 145 °C, which is attributed to the dehydration process. This is followed by a sharp endothermic peak around 270-280 °C, corresponding to the melting of the anhydrous salt, immediately followed by its decomposition. researchgate.net

Interactive Data Table: DTA/DSC Data for Sodium Hexamethyleneiminedithiocarbamate

| Thermal Event | Peak Temperature (°C) | Type | Associated Process |

| Dehydration | 134.1 | Endothermic | Loss of water of hydration |

| Melting/Decomposition | 276.4 | Endothermic | Melting followed by decomposition |

Note: Data obtained via DSC for the closely related Sodium Hexamethyleneiminedithiocarbamate Dihydrate. researchgate.net

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, confirming its purity and empirical formula. For this compound, with the chemical formula C₇H₁₂NNaS₂, the theoretical weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) can be calculated. synblock.com Experimental determination of these values for synthesized batches of related sodium dithiocarbamates, such as sodium hexamethyleneiminedithiocarbamate, has shown good agreement with the calculated theoretical values, confirming the successful synthesis and purity of the compounds. researchgate.net

Interactive Data Table: Elemental Analysis for C₇H₁₂NNaS₂

| Element | Symbol | Atomic Mass | Moles in Formula | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 42.61 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.13 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.10 |

| Sodium | Na | 22.990 | 1 | 22.990 | 11.65 |

| Sulfur | S | 32.065 | 2 | 64.130 | 32.51 |

| Total | 197.30 | 100.00 |

Note: The table presents the theoretical elemental composition calculated from the molecular formula of this compound.

Coordination Chemistry and Ligand Properties

Chelation Behavior of Azepane-1-carbodithioate

The azepane-1-carbodithioate ligand, often abbreviated as acdt, primarily functions as a chelating agent, binding to metal ions through its two sulfur atoms. rsc.org This bidentate coordination is a hallmark of dithiocarbamate (B8719985) ligands and is central to the stability and structure of the resulting metal complexes.

Monoanionic Chelating Ligand Characteristics

The azepane-1-carbodithioate moiety acts as a monoanionic ligand. The negative charge is formally located on one of the sulfur atoms of the dithiocarbamate group. This charge, coupled with the presence of a second potential donor sulfur atom, allows it to form a four-membered chelate ring with a metal ion. This chelation can be either symmetric, with equal metal-sulfur bond lengths, or asymmetric (anisobidentate), where the two metal-sulfur bonds have different lengths. researchgate.net The ligand can also exhibit monodentate coordination in certain instances. rsc.org

Resonating Structures and Electron Delocalization

The dithiocarbamate group (-NCS₂) of the azepane-1-carbodithioate ligand exhibits significant electron delocalization. This is due to the contribution of several resonance structures, which distribute the negative charge across the sulfur atoms and the nitrogen atom. The key resonance forms involve the delocalization of the nitrogen lone pair into the C-S bonds, leading to a partial double bond character in the C-N bond and a distribution of the negative charge over the two sulfur atoms. This delocalization is crucial for the ligand's coordinating ability and influences the geometry and stability of its metal complexes.

Geometric Distortions in Metal Complexes

The coordination of azepane-1-carbodithioate to metal centers can lead to a variety of coordination geometries, many of which exhibit significant distortions from idealized polyhedra. These distortions are often a consequence of the ligand's bite angle, steric hindrance from the azepane ring, and the electronic configuration of the metal ion.

Distorted Trigonal Bipyramidal Geometries

In some five-coordinate metal complexes, the azepane-1-carbodithioate ligand induces a distorted trigonal bipyramidal geometry. science.govrsc.org This arrangement is particularly noted in organometallic tellurium(IV) complexes, where the lone pair of electrons on the tellurium atom is stereochemically active and occupies an equatorial position, leading to a "sawhorse" structure. researchgate.net The coordination of the dithiocarbamate ligands in these cases is often anisobidentate. researchgate.net

Table 1: Examples of Metal Complexes with Distorted Trigonal Bipyramidal Geometry

| Metal Ion | Complex Formula | Description |

| Tellurium(IV) | [C4H8Te{S2C-N(CH2)6}2] | The tellurium atom is in a distorted trigonal bipyramidal environment with a stereochemically active lone pair. researchgate.net |

| Tellurium(IV) | [C5H10Te{S2C-N(CH2)6}2] | Similar to the above, exhibiting a sawhorse structure due to the lone pair. researchgate.net |

| Zinc(II) | Not specified | General observation of distorted trigonal bipyramidal coordination for some Zn(II) ions in mixed-ligand frameworks. researchgate.net |

Distorted Octahedral Geometries

Six-coordinate complexes involving the azepane-1-carbodithioate ligand can adopt distorted octahedral geometries. These distortions can arise from the Jahn-Teller effect in certain d-electron configurations of the metal ion or from the steric constraints imposed by the ligands. iitk.ac.inlibretexts.orglibretexts.org For instance, in cobalt(III) complexes, the three bidentate azepane-1-carbodithioate ligands create a coordination sphere that deviates from a perfect octahedron.

Table 2: Factors Leading to Distorted Octahedral Geometry

| Factor | Description |

| Jahn-Teller Effect | Occurs in non-linear molecules with a degenerate electronic ground state, leading to a distortion that removes the degeneracy and lowers the overall energy. iitk.ac.inlibretexts.orglibretexts.org |

| Ligand Constraints | The bite angle and steric bulk of the azepane-1-carbodithioate ligand can prevent the attainment of an ideal octahedral geometry. |

| Mixed Ligands | The presence of other ligands with different steric and electronic properties can also contribute to distortions. |

Distorted Square Planar Geometries

Four-coordinate complexes, particularly with d⁸ metal ions like copper(II), can exhibit geometries that are distorted from an ideal square planar arrangement. mdpi.com This distortion can be a tetrahedral distortion, where the four coordinating sulfur atoms are not in a perfect plane. The degree of this distortion can be influenced by factors such as the nature of the metal ion and the packing forces within the crystal lattice. mdpi.comstackexchange.com

Table 3: Characteristics of Distorted Square Planar Geometries in Dithiocarbamate Complexes

| Feature | Description |

| Tetrahedral Distortion | The four donor atoms deviate from a planar arrangement, approaching a tetrahedral geometry. mdpi.com |

| Cis/Trans Isomerism | The arrangement of two bidentate ligands can lead to either cis or trans configurations, which can influence the degree of distortion. mdpi.com |

| Influence of Metal Ion | The electronic configuration of the metal ion plays a significant role; for example, Cu(II) complexes are prone to such distortions. nih.gov |

Stereochemical Activity of Lone Pairs in Metal Centers

In complexes with certain p-block elements, the lone pair of electrons on the central metal atom can be stereochemically active, influencing the coordination geometry. This phenomenon is observed in organometallic tellurium(IV) complexes containing the azepane-1-carbodithioate ligand.

In these complexes, the geometrical arrangement around the tellurium atom is described as a distorted trigonal-bipyramid or a sawhorse structure. researchgate.netresearchgate.net This distortion is a direct consequence of the stereochemically active lone pair of electrons on the tellurium(IV) center, which occupies one of the equatorial positions in the trigonal bipyramidal geometry. researchgate.netresearchgate.net This activity of the lone pair leads to an anisobidentate coordination of the azepane-1-carbodithioate ligands, meaning the two tellurium-sulfur bond distances for each ligand are unequal. researchgate.netresearchgate.net

Table 1: Coordination Geometry in a Tellurium(IV) Azepane-1-carbodithioate Complex

| Central Metal | Ligands | Coordination Geometry | Influence of Lone Pair |

|---|

Trans Influence in Halide Derivatives

The trans influence is a well-established concept in coordination chemistry that describes the effect of a coordinated ligand on the strength of the bond trans to it. dalalinstitute.comrsc.org This is a thermodynamic effect, observed as a lengthening of the bond trans to a strong-donating ligand. dalalinstitute.comrsc.org The general order of the trans influence for common ligands has been established, with ligands like cyanide and carbon monoxide exhibiting a strong trans influence, while ligands like ammonia (B1221849) and water have a weak trans influence. dalalinstitute.com For halide ions, the trans influence generally follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. dalalinstitute.com

In the context of halide derivatives of dithiocarbamate complexes, the nature of the halide ligand can influence the bond lengths of the ligands coordinated trans to it. For instance, in octahedral rhodium(III) dihalide complexes with ethylenediamine, the rate of substitution of a halide ion is significantly affected by the identity of the halide ion trans to it, which is a kinetic manifestation of the underlying thermodynamic trans influence. libretexts.org It was observed that the activation enthalpies for the substitution decrease as the trans ligand changes from chloride to bromide to iodide, indicating a weakening of the rhodium-leaving group bond. libretexts.org

Table 2: General Trend of Trans Influence for Halide Ligands

| Halide Ligand | Relative Trans Influence |

|---|---|

| I⁻ | Strong |

| Br⁻ | Moderate |

| Cl⁻ | Weak |

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules like sodium;azepane-1-carbodithioate. nih.govnih.gov Methods such as Density Functional Theory (DFT) are frequently employed to compute a wide range of molecular characteristics that are often difficult to determine experimentally. nih.govresearchgate.net

These calculations can predict molecular geometries, vibrational frequencies for interpreting infrared (IR) spectra, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. nih.gov For dithiocarbamates, quantum chemistry can be used to calculate properties such as ionization energies, proton affinities, and bond dissociation energies, offering a detailed picture of the molecule's stability and potential reaction pathways. nih.gov Furthermore, theoretical calculations can simulate NMR chemical shifts and shielding tensors, aiding in the interpretation of experimental NMR data for structural confirmation. nih.govresearchgate.net

In the context of metal complexes involving the azepane-1-carbodithioate ligand, quantum chemical calculations can help predict the geometry of the complexes, such as square-planar or octahedral arrangements, and explain electronic transitions observed in UV-visible spectra. ijpsonline.com The calculation of parameters like Mulliken charges and dipole moments provides insight into the charge distribution within the molecule and its polarity. researchgate.net

Table 1: Properties Derivable from Quantum Chemical Calculations

| Property | Significance | Computational Method Example |

|---|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the lowest energy conformation. | DFT (e.g., B3LYP/6-311G) |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra to identify functional groups and confirm structure. nih.gov | DFT, Hartree-Fock |

| HOMO-LUMO Energies | Determines electronic transition properties, chemical reactivity, and kinetic stability. | DFT, Time-Dependent DFT (TD-DFT) |

| NMR Shielding Tensors | Predicts ¹H and ¹³C NMR chemical shifts to aid in structural elucidation. nih.gov | GIAO, CSGT (within DFT) |

| Ionization Potential & Electron Affinity | Indicates the ease of losing or gaining an electron, relating to redox properties. nih.gov | DFT, High-level ab initio methods |

| Bond Dissociation Energy | Measures the strength of a chemical bond, indicating molecular stability. nih.gov | DFT |

This table is interactive. Click on the headers to sort the data.

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds related to azepane-1-carbodithioate, these studies are pivotal in rationalizing and predicting their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used in this context. mdpi.comnih.gov

These modeling studies involve aligning a series of structurally related compounds and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). mdpi.com The goal is to build a statistical model that correlates these calculated fields with the observed biological activity of the compounds. mdpi.comnih.gov

For instance, a typical study on azepine derivatives might involve:

Building a Training Set: A series of azepine compounds with known biological activities (e.g., as receptor agonists or enzyme inhibitors) is selected. mdpi.com

Molecular Alignment: The molecules are superimposed based on a common structural scaffold.

Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation: Statistical methods like Partial Least Squares (PLS) are used to generate a predictive model. The quality of the model is assessed by statistical parameters such as the cross-validated correlation coefficient (q² or r²cv) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov

Validation: The model's predictive power is tested using an external set of compounds not included in the training set, evaluated by the predictive r² (r²pred). mdpi.com

The output of these studies is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

Table 2: Example Statistical Parameters from a 3D-QSAR Study

| Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| q² or r²cv | Cross-validated correlation coefficient; a measure of the internal predictive ability of the model. | > 0.5 |

| r² | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model to the training set data. | > 0.6 |

| r²pred | Predictive correlation coefficient for an external test set; measures the model's ability to predict the activity of new compounds. | > 0.6 |

| Standard Error of Estimate (SEE) | A measure of the statistical accuracy of the model. | Lower values are better. |

| F-statistic | A measure of the statistical significance of the model. | Higher values are better. |

This table is interactive and provides an overview of common metrics in molecular modeling.

Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govnih.gov For azepane-1-carbodithioate, SAR exploration has been particularly important in the development of metal-based anticancer agents. rsc.org

A study on metal complexes of potassium azepane-1-carbodithioate (acdt) revealed significant differences in cytotoxic activity against the human breast cancer cell line MDA-MB-231 based on the coordinated metal ion. rsc.org The ligand itself and its complexes with Cobalt(III), Copper(II), Zinc(II), and Mercury(II) were synthesized and evaluated. rsc.org

The findings from this research provide a clear SAR profile:

Effect of the Metal Center: The Cobalt(III) complex, [Co(acdt)₃]·CHCl₃, demonstrated significantly higher anticancer activity compared to the free ligand and the other metal complexes. rsc.org

Mechanism of Action: The enhanced activity of the cobalt complex was linked to its ability to induce higher levels of nitric oxide (NO) and inhibit glucose uptake in cancer cells more effectively than the other compounds. rsc.org This suggests that the choice of metal ion directly modulates the biological mechanism.

These results underscore that the dithiocarbamate (B8719985) moiety serves as a versatile scaffold, and its biological effects can be finely tuned by complexation with different metal ions.

Table 3: Structure-Activity Relationship of Azepane-1-carbodithioate Metal Complexes against MDA-MB-231 Cells

| Compound | Chemical Structure | Induced Nitric Oxide (µM) | Key Activity Finding |

|---|---|---|---|

| Potassium azepane-1-carbodithioate (acdt) | Ligand only | Lower than complexes | Base-level activity |

| [Co(acdt)₃]·CHCl₃ (1) | Cobalt(III) complex | 75.91 | Most potent anticancer activity; greatest inhibition of glucose uptake. rsc.org |

| [Cu(acdt)₂] (2) | Copper(II) complex | 62.91 | Moderate activity. rsc.org |

| [Zn₂(µ₂-acdt)₂(acdt)₂] (3) | Zinc(II) complex | 49.24 | Lower activity than Co and Cu complexes. rsc.org |

| [PhHg(acdt)] (4) | Mercury(II) complex | 33.10 | Least active of the tested complexes. rsc.org |

This interactive table summarizes the SAR findings. Data sourced from reference rsc.org.

Mechanistic Studies in Chemical Reactions

Coordination Mechanism Investigations

Azepane-1-carbodithioate (acdt) is a highly adaptable mono-anionic chelating ligand capable of forming stable complexes with a wide array of metals, including transition metals, main group elements, and lanthanides. rsc.org Its coordination behavior is flexible, allowing it to act as either a monodentate or a bidentate ligand. rsc.orgrsc.org This versatility leads to a variety of complex geometries and structures.

In complexes with cobalt(III), copper(II), zinc(II), and mercury(II), the azepane-1-carbodithioate ligand demonstrates this dual coordination capacity. rsc.orgrsc.org For instance, it forms a mononuclear complex with cobalt, [Co(acdt)₃]·CHCl₃, and copper, [Cu(acdt)₂]. With zinc, it forms a binuclear complex, [Zn₂(μ₂-acdt)₂(acdt)₂], where it acts as both a bridging and a terminal ligand. In the organometallic mercury complex, [PhHg(acdt)], it coordinates to a single metal center. rsc.orgrsc.org

Investigations into organometallic tellurium(IV) complexes reveal that the azepane-1-carbodithioate ligand adopts an anisobidentate coordination mode. researchgate.net The geometry around the tellurium atom is described as a distorted trigonal bipyramid, where the stereochemically active lone pair of electrons occupies an equatorial position. researchgate.net

With lanthanide(III) ions such as Praseodymium(III), Neodymium(III), Samarium(III), and Dysprosium(III), the azepane-1-carbodithioate ligand participates in forming complexes with a distorted dodecahedral geometry. researchgate.net In these structures, the central lanthanide atom is coordinated to six sulfur atoms from three azepane-1-carbodithioate ligands and two nitrogen atoms from a 1,10-phenanthroline (B135089) ligand. researchgate.net

Table 1: Coordination Behavior of Azepane-1-carbodithioate (acdt) with Various Metals

Reaction Pathway Elucidation for Derivatization

The azepane scaffold is a key structural motif in many bioactive molecules, and various synthetic pathways have been developed to create its functionalized derivatives. nih.govresearchgate.net The derivatization of the azepane ring itself, as well as the synthesis of the dithiocarbamate (B8719985), involves several elucidated reaction pathways.

One efficient method for creating substituted azepines is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov For example, the reaction of allenyne 2a with aniline (B41778) in the presence of a Cu(MeCN)₄PF₆ catalyst proceeds smoothly to form the azepine derivative 3a. nih.gov The proposed mechanism involves the hydroamination of the allene, followed by an intramolecular cyclization to construct the seven-membered ring. nih.gov

Another key reaction pathway for derivatizing the azepane ring is the hydroboration of tetrahydroazepines to yield azepanols, which can then be oxidized to oxo-azepines. nih.gov The hydroboration of a protected tetrahydroazepine using borane (B79455) dimethyl sulfide (B99878) complex or a rhodium catalyst with pinacolborane (PinBH) yields regioisomeric alcohols with high diastereoselectivity. nih.gov Subsequent oxidation provides access to versatile oxo-azepine synthons. nih.gov

Furthermore, palladium-catalyzed intramolecular cyclization reactions are employed to synthesize benzazepinone (B8055114) derivatives. researchgate.net This pathway involves the reaction of a dipeptide under optimized conditions to yield the seven-membered N-heterocyclic product with high trans-diastereoselectivity. researchgate.net

Table 2: Selected Reaction Pathways for Azepane Derivatization

Role as a Ligand in Catalytic Cycles

The azepane-1-carbodithioate ligand and its metal complexes have demonstrated utility in various catalytic processes, ranging from organic synthesis to biological systems.

Lanthanide(III) complexes containing the azepane-1-carbodithioate ligand, specifically [Ln(Aze-Dtc)₃(Phen)], have been investigated as catalysts for the trimethylsilylcyanation of carbonyl compounds. researchgate.net These complexes exhibit good to excellent catalytic activity in this transformation, which is a key method for forming cyanohydrins, important synthetic intermediates. researchgate.net

In a different context, metal complexes of azepane-1-carbodithioate have shown the ability to participate in biological catalytic cycles. rsc.org Specifically, complexes of Co(III), Cu(II), Zn(II), and Hg(II) were found to induce the production of nitric oxide (NO) in MDA-MB-231 human breast cancer cells. rsc.org The cobalt(III) complex, [Co(acdt)₃]·CHCl₃, was particularly effective, elevating NO levels significantly. rsc.org The generation of NO enhances oxidative stress within the cancer cells, suggesting a role for these complexes in catalytically promoting cytotoxic effects. rsc.org This indicates that the ligand, when coordinated to a suitable metal center, can facilitate redox-based catalytic cycles relevant to therapeutic applications.

Applications in Advanced Chemical Systems

Catalysis

The catalytic potential of metal complexes incorporating the azepane-1-carbodithioate ligand is an area of growing interest, with notable success in promoting specific organic transformations.

Recent research has demonstrated that lanthanide(III) complexes of azepane-1-carbodithioate are highly effective catalysts for the trimethylsilylcyanation of aldehydes. scielo.br This reaction is of significant importance in organic synthesis as it provides a route to cyanohydrins, which are valuable precursors to a variety of functionalized molecules, including α-hydroxy acids and β-amino alcohols.

The lanthanide dithiocarbamate (B8719985) complexes act as Lewis acids, activating the carbonyl group of the aldehyde towards nucleophilic attack by trimethylsilyl (B98337) cyanide. scielo.br The use of these catalysts offers several advantages, including high yields and the ability to conduct the reaction at room temperature. scielo.br The catalytic efficiency of these systems is highlighted by the similar high reactivities observed for aldehydes bearing both electron-donating and electron-withdrawing substituents, indicating a robust catalytic process. scielo.br

Table 1: Catalytic Performance of Lanthanide(III) Azepane-1-carbodithioate Complexes in the Trimethylsilylcyanation of Aldehydes

| Aldehyde Substrate | Catalyst (1 mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ytterbium(III) azepane-1-carbodithioate | THF | 6 | High | scielo.br |

| 4-Methoxybenzaldehyde | Ytterbium(III) azepane-1-carbodithioate | THF | 6 | High | scielo.br |

| 4-Nitrobenzaldehyde | Ytterbium(III) azepane-1-carbodithioate | THF | 6 | High | scielo.br |

| Cinnamaldehyde | Ytterbium(III) azepane-1-carbodithioate | THF | 6 | High | scielo.br |

This table is generated based on the textual description of high yields for various aldehydes and may not represent exact quantitative data from the source.

While the application in trimethylsilylcyanation is well-documented, the broader catalytic scope of sodium;azepane-1-carbodithioate and its derivatives is an active area of investigation. Dithiocarbamate compounds, in general, have been utilized as catalysts in various organic transformations, including the synthesis of propargylamines via A3 coupling reactions. amanote.com This suggests that metal complexes of azepane-1-carbodithioate could potentially catalyze a wider range of reactions beyond cyanosilylation, a prospect that warrants further exploration.

Polymer Science

In the realm of polymer science, the structural characteristics of the azepane-1-carbodithioate moiety are being explored for their potential to control and influence polymerization processes.

Dithiocarbamates, the class of compounds to which azepane-1-carbodithioate belongs, have been recognized for their utility as chain transfer agents in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The effectiveness of dithiocarbamates in RAFT polymerization is often linked to the electronic properties of the nitrogen atom within the dithiocarbamate group.

Material Science Applications

The ability of the azepane-1-carbodithioate ligand to form stable complexes with a variety of metal ions has led to its exploration in the field of material science, particularly in the development of coordination polymers and functional materials.

Metal complexes of azepane-1-carbodithioate with transition metals such as cobalt, copper, and zinc have been synthesized and characterized. organic-chemistry.org These complexes can exhibit interesting structural motifs, including the formation of coordination polymers where the dithiocarbamate ligand bridges multiple metal centers. The resulting materials can possess unique properties, such as fluorescence, which may be exploited in sensing or optoelectronic applications. organic-chemistry.org The specific arrangement of the azepane-1-carbodithioate ligands around the metal center, as well as the nature of the metal itself, are key factors in determining the dimensionality and properties of the resulting material. The investigation into these materials is ongoing, with potential applications in areas such as catalysis, separations, and the development of new functional materials.

Use in Organosulphur Ligand Systems

The synthesis of these complexes typically involves the reaction of a metal salt with this compound in a suitable solvent. The azepane-1-carbodithioate ligand can act as a bidentate or monodentate ligand, leading to various coordination geometries around the metal center. rsc.org For instance, research has reported the synthesis and characterization of complexes with metals such as cobalt(III), copper(II), zinc(II), and mercury(II). rsc.orgdntb.gov.ua In these complexes, the ligand was observed to exhibit different coordination modes. rsc.org

Furthermore, organotin(IV) complexes with azepane-1-carbodithioate have been synthesized and characterized. researchgate.net These studies have revealed that the geometrical arrangement around the tin atom can vary, resulting in distorted octahedral or trigonal bipyramidal structures. researchgate.net The coordination mode of the azepane-1-carbodithioate ligand in these organotin complexes is typically an asymmetric bidentate fashion. researchgate.net The stability and structural diversity of these organosulphur ligand systems are key to their potential applications.

Development of Metallodrugs (General)

The field of medicinal inorganic chemistry is increasingly focused on the development of metal-based drugs, or metallodrugs, as alternatives to purely organic therapeutic agents. Organotin(IV) compounds, for example, are a significant class of organometallic compounds with a wide range of pharmacological applications. researchgate.net The unique stereo-electronic properties of organotin(IV) dithiocarbamate complexes make them relevant in medicinal chemistry. researchgate.net The synergy between the organotin(IV) moiety and the dithiocarbamate ligand can lead to enhanced biological activity. researchgate.netnih.gov

The development of metallodrugs based on this compound is an active area of research, with a particular focus on anticancer agents. The rationale behind this approach is that the metal complexes may exhibit enhanced cytotoxicity compared to the free ligand. For instance, studies on metal complexes of azepane-1-carbodithioate have investigated their cytotoxic activity against human breast cancer cell lines. rsc.org

Research has shown that a cobalt(III) complex of azepane-1-carbodithioate exhibits significant anticancer activity against the human breast cancer cell line MDA-MB-231. rsc.org The mechanism of action of these metallodrugs is multifaceted. The cobalt complex was found to induce the production of nitric oxide and enhance oxidative stress in the cancer cells. rsc.org Furthermore, it was observed to inhibit glucose uptake, which can lead to energy deprivation and cell death in cancer cells. rsc.org The following table summarizes the nitric oxide production induced by different metal complexes of azepane-1-carbodithioate in MDA-MB-231 cells.

| Metal Complex | Nitric Oxide Level (μM) |

|---|---|

| Cobalt(III) complex | 75.91 |

| Copper(II) complex | 62.91 |

| Zinc(II) complex | 49.24 |

| Mercury(II) complex | 33.10 |

Data sourced from a study on the impact of azepane-1-carbodithioate metal complexes on MDA-MB-231 cells. rsc.org

The development of these metallodrugs involves a systematic process of design, synthesis, and structural evaluation to optimize their therapeutic potential. rsc.org The azepane motif is a frequently used ring system in small molecule drugs, and its incorporation into metallodrugs is a promising strategy in the search for new anticancer agents. researchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Azepane-Based Compounds

The conventional synthesis of sodium;azepane-1-carbodithioate involves the reaction of a secondary amine, azepane (or hexamethyleneimine), with carbon disulfide in the presence of a base like sodium hydroxide (B78521). nih.govnih.gov While this method is straightforward, future research is focused on developing more efficient and varied synthetic pathways, particularly for the azepane ring itself, which is a key precursor.

New synthetic methods for constructing the azepane ring are expected to provide access to a wider range of functionalized derivatives. researchgate.net Current strategies that could be further explored and optimized include:

Ring-Closing Reactions: Metathesis and other cyclization reactions can be used to form the seven-membered ring from acyclic precursors.

Ring-Expansion Reactions: Smaller, more readily available cyclic compounds can be expanded to the azepane skeleton. researchgate.net

Reduction of Azetidin-2-ones: The reduction of substituted β-lactams presents a viable route to corresponding azetidines, a method that could potentially be adapted for larger ring systems. acs.org

Developing these routes could lead to azepane derivatives with pre-installed functional groups, which, when converted to their dithiocarbamate (B8719985) counterparts, would yield novel ligands with tailored properties for specific applications.

Exploration of New Metal Complexes and Their Architectures

A significant area of research involves using the azepane-1-carbodithioate ligand to synthesize new metal complexes with unique structural architectures. The ligand has demonstrated its versatility by coordinating with a range of metals, including cobalt, copper, zinc, mercury, tellurium, and tin. researchgate.netrsc.orgdntb.gov.uaresearchgate.net The coordination behavior of the ligand is highly flexible, acting as both a monodentate and a bidentate chelator. rsc.org

Future work will likely focus on expanding the range of metal partners to include other transition metals, lanthanides, and actinides to explore novel geometries and electronic properties. Research has shown that the ligand can form discrete mononuclear and binuclear complexes as well as extended polymeric structures. researchgate.netrsc.org For instance, the di-n-butyltin complex forms a zig-zag polymeric structure through intermolecular Sn-S interactions, a feature not observed in related tri-cyclohexyltin complexes. researchgate.net The study of lanthanide(III) complexes with azepane dithiocarbamate has already shown promise. researchgate.net

Detailed research findings on existing metal complexes are summarized below:

| Metal Ion | Complex Formula | Geometry/Coordination | Key Findings | Reference(s) |

| Cobalt(III) | [Co(acdt)3]·CHCl3 | Not specified | Exhibits significant cytotoxic activity against MDA-MB-231 breast cancer cells. | rsc.org |

| Copper(II) | [Cu(acdt)2] | Not specified | Forms a stable complex with the ligand. | rsc.org |

| Zinc(II) | [Zn2(μ2-acdt)2(acdt)2] | Not specified | A binuclear complex is formed. | rsc.org |

| Tellurium(IV) | [C4H8Te{S2C-N(CH2)6}2] | Distorted trigonal bipyramid | The ligand exhibits anisobidentate coordination. | researchgate.net |

| Tin(IV) | [(C4H9)2Sn{S2CN(CH2)6}2] | Distorted octahedral | Forms a zig-zag polymeric structure via intermolecular Sn-S interactions. | researchgate.net |

| Tin(IV) | [(C6H11)3Sn{S2CN(CH2)6}] | Distorted trigonal bipyramid | Asymmetric bidentate coordination; no intermolecular interactions observed. | researchgate.net |

acdt = azepane-1-carbodithioate

Advanced Spectroscopic Characterization Methods

The characterization of this compound and its metal complexes relies on a suite of spectroscopic techniques. nih.gov Future research will benefit from the application of more advanced and combined spectroscopic methods to gain deeper structural insights.

Standard characterization involves Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netnih.gov In dithiocarbamate complexes, the position of the C-N stretching frequency in the FT-IR spectrum provides clues about the ligand's coordination mode. UV-Vis spectroscopy reveals information about the electronic transitions within the complex. nih.govresearchgate.net

Advanced methods that are becoming crucial include:

Multinuclear NMR: In addition to ¹H and ¹³C NMR, studying the NMR spectra of the metal nuclei (e.g., ¹¹⁹Sn, ¹²⁵Te) provides direct information about the metal's coordination environment. researchgate.netresearchgate.net

Mass Spectrometry: Techniques like Fast Atom Bombardment Mass Spectrometry (FAB⁺–MS) and tandem mass spectrometry can confirm the molecular mass and fragmentation patterns of these complexes. researchgate.netresearchgate.net

The systematic application of these techniques, especially in combination, will be essential for fully understanding the new metal complexes being synthesized.

| Spectroscopic Technique | Information Obtained for Azepane-1-carbodithioate & Complexes | Reference(s) |

| FT-IR Spectroscopy | Characterization of thioureide C-N and C-S stretching bands to infer coordination mode. | researchgate.netresearchgate.netnih.gov |

| UV-Vis Spectroscopy | Analysis of intramolecular charge transfer bands and d-d electronic transitions in metal complexes. | rsc.orgnih.gov |

| Multinuclear NMR | Elucidation of solution-state structure via ¹H, ¹³C, and metal nuclei (¹¹⁹Sn, ¹²⁵Te) chemical shifts. | researchgate.netresearchgate.net |

| Mass Spectrometry | Determination of exact molecular mass and confirmation of complex composition. | researchgate.netresearchgate.net |

Deeper Computational Insights into Reactivity and Structure

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for complementing experimental findings and predicting the properties of new compounds. researchgate.net Future research should leverage deeper computational studies to understand the electronic structure and reactivity of azepane-1-carbodithioate and its metal complexes.

DFT calculations can provide optimized geometries that can be compared with X-ray diffraction data. researchgate.net Furthermore, computational studies can offer insights that are difficult to obtain experimentally:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the compound's reactivity, stability, and intramolecular charge transfer capabilities. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites, which is crucial for predicting how the ligand will interact with metals and other reagents. nih.gov

Thermodynamic Parameters: Calculations can predict the stability and reaction energies for the formation of various metal complexes, helping to guide synthetic efforts. researchgate.net

A critical aspect of these studies is the selection of the appropriate density functional, as the inclusion or exclusion of dispersion interactions can significantly affect the accuracy of predicted energies, especially for larger systems. nih.gov

Expanding Applications in Catalysis and Polymer Chemistry

A promising future direction for azepane-1-carbodithioate derivatives lies in the fields of catalysis and polymer chemistry. Dithiocarbamates are known to have applications as catalysts in organic synthesis and polymerization. nih.gov